3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid

Description

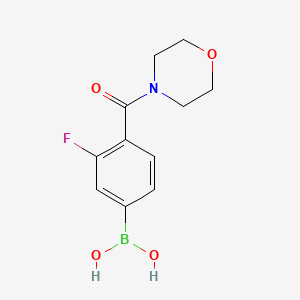

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid (CAS: 1008119-70-7) is a boronic acid derivative with the molecular formula C₁₁H₁₃BFNO₄ and a molecular weight of 253.036 g/mol . Its structure features a fluorine atom at the 3-position and a morpholine-4-carbonyl group at the 4-position of the phenyl ring. This compound is widely used in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules due to its balanced solubility and reactivity profile .

Properties

IUPAC Name |

[3-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQCLUJTVPMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 3-fluoro-4-bromophenylboronic acid with morpholine-4-carbonyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura couplings , facilitating carbon-carbon bond formation between aryl boronic acids and aryl halides. Key applications include:

Table 1: Representative Suzuki-Miyaura Reactions

*Microwave-assisted conditions.

Key Observations :

-

Catalysts : Tetrakis(triphenylphosphine)palladium(0) is standard, though ligand-free systems are under exploration for cost efficiency.

-

Solvents : 1,2-Dimethoxyethane (DME) and water mixtures are optimal for solubility and reactivity.

-

Bases : Sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for deprotonation and facilitating transmetallation.

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via three stages:

-

Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the aryl halide.

-

Transmetallation : The boronic acid transfers its aryl group to Pd(II).

-

Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).

The morpholine-4-carbonyl group enhances electron density at the boron center, accelerating transmetallation .

Reaction Optimization

Critical Factors :

-

Temperature : Higher temperatures (70–120°C) improve reaction rates but may reduce selectivity.

-

Purification : Silica gel chromatography (e.g., 1–5% MeOH/CHCl₃) or preparative HPLC resolves complex mixtures .

-

Scale-Up : Continuous flow techniques and solvent recycling are explored for industrial applications.

Comparative Reactivity

Table 2: Comparison with Analogous Boronic Acids

| Compound | Reactivity in Suzuki Coupling | Typical Yield |

|---|---|---|

| 4-Fluoro-3-(morpholinocarbonyl)phenyl | High | 70–85% |

| Phenylboronic acid | Moderate | 50–65% |

| 4-Methoxycarbonylphenylboronic acid | Low | 30–45% |

The electron-withdrawing morpholine group stabilizes the transition state, enhancing reactivity .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is primarily recognized for its role as a pharmacophore in drug design. Boronic acids, in general, are known for their ability to form reversible covalent bonds with biomolecules, particularly those containing cis-diols. This property enables them to act as enzyme inhibitors, making them candidates for therapeutic applications in various diseases, including cancer .

Enzyme Inhibition

The compound's ability to inhibit proteasomes and other enzymes is significant for developing anti-cancer therapies. The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy against specific biological targets. Ongoing research focuses on understanding its binding affinities and mechanisms of action to refine its pharmacological profile further.

Organic Synthesis

Building Block in Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing complex organic molecules and polymers. Its structural characteristics allow it to participate in various reactions that are pivotal for synthesizing new compounds.

Reactions Involving Boronic Acids

Boronic acids are involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds. This makes this compound useful for creating pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and has therapeutic potential in treating diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 3-fluoro-4-(morpholine-4-carbonyl)phenylboronic acid and analogous compounds:

Solubility and Reactivity

- Solubility : The morpholine-4-carbonyl group in the target compound enhances solubility in polar aprotic solvents (e.g., chloroform, acetone) compared to simpler phenylboronic acids like 4-fluorophenylboronic acid (solubility: 139.92 g/mol in hydrocarbons) . However, its solubility is lower than that of pinacol esters, which exhibit superior organic solvent compatibility due to esterification .

- Reactivity in Cross-Couplings : The electron-withdrawing morpholine group slightly deactivates the boronic acid, moderating its reactivity in Suzuki reactions compared to electron-rich analogs like 3-fluoro-4-(methylthio)phenylboronic acid. Chlorinated derivatives (e.g., 3-chloro-4-(morpholine-4-carbonyl)phenylboronic acid) exhibit even slower coupling due to stronger electron withdrawal .

Biological Activity

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structural features, including the fluorine atom and morpholine ring, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHB F N O

- CAS Number : 1008119-70-7

This compound contains a boronic acid functional group, which is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of enzymes involved in metabolic pathways. The fluorine atom enhances the compound's lipophilicity and binding affinity, allowing for better interaction with target proteins.

Biological Activities

Research has indicated several key areas where this compound demonstrates significant biological activity:

-

Anticancer Activity :

- Studies have shown that boronic acids can inhibit cancer cell proliferation by interfering with critical signaling pathways. For instance, compounds similar to this compound have been noted for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

-

Antimicrobial Properties :

- Boronic acids have been explored for their potential against antibiotic-resistant bacteria. The mechanism involves disrupting bacterial cell wall synthesis . Research indicates that derivatives of phenylboronic acids exhibit activity against beta-lactam-resistant strains due to their ability to penetrate bacterial membranes .

- Inflammatory Response Modulation :

Case Studies and Research Findings

Several studies have investigated the efficacy of boronic acid derivatives, including this compound:

- In Vitro Studies :

- In Vivo Efficacy :

- Pharmacokinetics :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is beneficial:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Inflammatory Modulation |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | Yes |

| 3-Fluoro-4-formylphenylboronic acid | - | Moderate | High | No |

| 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine | - | Low | Moderate | Yes |

Q & A

Basic: What are the optimal synthetic conditions for preparing 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid with high yield and purity?

Methodological Answer:

The synthesis typically involves coupling a fluorophenylboronic acid precursor with a morpholine-carbonyl moiety. Key steps include:

- Coupling Reaction: Use carbodiimide reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst for amide bond formation between the boronic acid and morpholine carbonyl .

- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents (e.g., acetone) to isolate the product .

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (1.2 equivalents of morpholine carbonyl chloride) to minimize side reactions .

Basic: How does the solubility profile of this compound in organic solvents impact its use in cross-coupling reactions?

Methodological Answer:

Solubility data for phenylboronic acid derivatives (e.g., in chloroform, acetone, ethers) indicate:

- High Solubility: Chloroform and ketones (e.g., acetone) are optimal for Suzuki-Miyaura reactions due to their ability to dissolve both boronic acids and palladium catalysts .

- Low Solubility: Hydrocarbons (e.g., hexane) are unsuitable, leading to precipitation. Pre-dissolve the compound in THF or DMSO before adding to hydrocarbon-based reaction mixtures .

- Empirical Testing: Use dynamic light scattering (DLS) to assess aggregation in solvents, which can hinder catalytic activity .

Advanced: What computational approaches predict the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The fluorine atom lowers the HOMO energy, enhancing electrophilicity at the boronic acid group .

- Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugative interactions; the morpholine carbonyl group stabilizes the boronic acid via resonance .

- Reactivity Descriptors: Use Fukui indices to identify regions prone to electrophilic attack during coupling .

Advanced: How does the morpholine-4-carbonyl group influence binding to biological targets, as studied via molecular docking?

Methodological Answer:

Molecular docking studies (e.g., with AutoDock Vina) reveal:

- Binding Affinity: The morpholine carbonyl forms hydrogen bonds with residues in anti-apoptotic proteins (e.g., Bcl-2), with binding energies comparable to known inhibitors (ΔG ≈ -8.5 kcal/mol) .

- Pharmacophore Modeling: The morpholine ring’s oxygen atoms enhance water solubility and mimic peptide backbone interactions, critical for cell permeability .

- Validation: Compare docking poses with X-ray crystallography data of similar boronic acid-protein complexes .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and B–O bonds (~1340 cm⁻¹) .

- Mass Spectrometry (HRMS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 283.09) .

Advanced: How does the 3-fluoro substituent affect regioselectivity in derivatization reactions?

Methodological Answer:

- Electronic Effects: The fluorine atom’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to the para position relative to the boronic acid group .

- Steric Effects: Steric hindrance from the morpholine carbonyl group favors reactions at less hindered sites (e.g., halogenation at the 5-position) .

- Experimental Validation: Perform competitive coupling reactions with regioisomeric substrates and analyze yields via HPLC .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation: Work in a fume hood to avoid inhalation of fine particles (evidenced by SDS data for similar boronic acids) .

- First Aid: For skin contact, rinse with 0.1 M NaOH to neutralize boronic acid, followed by water .

Advanced: Can this compound act as a sensor for diols or carbohydrates via boronic acid-diol interactions?

Methodological Answer:

- Binding Studies: Use fluorescence titration (e.g., with Alizarin Red S) to measure binding constants (Ka) for diols (e.g., fructose) .

- pH Dependence: Optimize pH (~7.4) to balance boronic acid’s trigonal (reactive) and tetrahedral (bound) states .

- Competitive Assays: Compare with 4-formylphenylboronic acid (higher Ka due to electron-withdrawing aldehyde) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.